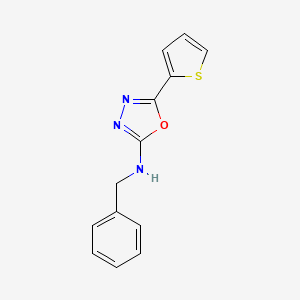

N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Description

N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a thiophen-2-yl group and at the 2-position with a benzylamine moiety. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic character, which facilitates hydrogen bonding and π-π interactions, making it a privileged structure in medicinal chemistry . The N-benzyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .

This compound’s structural framework aligns with derivatives investigated for anticancer, antimicrobial, and enzyme-inhibitory activities. For instance, oxadiazol-2-amine analogues have demonstrated binding to glycogen synthase kinase-3β (GSK-3β) via hydrogen bonding interactions critical for kinase inhibition . Additionally, molecular docking studies suggest that 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives may target cyclin-dependent kinase 2 (CDK-2), a key protein in cell cycle regulation .

Properties

CAS No. |

918964-45-1 |

|---|---|

Molecular Formula |

C13H11N3OS |

Molecular Weight |

257.31 g/mol |

IUPAC Name |

N-benzyl-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C13H11N3OS/c1-2-5-10(6-3-1)9-14-13-16-15-12(17-13)11-7-4-8-18-11/h1-8H,9H2,(H,14,16) |

InChI Key |

WINNNBVPZBOKPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl hydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the benzyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines or partially reduced oxadiazole derivatives.

Substitution: Halogenated or alkylated derivatives of the parent compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine exhibits promising antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting potential for development as a new antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies showed that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. A significant reduction in cell viability was observed at concentrations as low as 10 µM .

Materials Science

Organic Electronics

this compound has been explored as a potential material for organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A study reported that devices fabricated using this compound exhibited enhanced charge transport properties and improved stability compared to traditional materials .

Polymer Composites

In materials engineering, this compound has been incorporated into polymer matrices to enhance their thermal and mechanical properties. Research findings indicate that composites containing this compound show increased tensile strength and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries .

Agricultural Chemistry

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt the biological functions of pests. Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest populations while maintaining crop health. The efficacy was attributed to its mode of action that interferes with the nervous system of target insects .

Herbicidal Properties

In addition to its pesticidal applications, this compound has been tested for herbicidal activity against several weed species. Laboratory assays revealed that it effectively inhibited seed germination and root growth at low concentrations. This property makes it a candidate for developing environmentally friendly herbicides that minimize damage to non-target plants .

Data Summary

Mechanism of Action

The mechanism of action of N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

- N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (Compound 4) :

- N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Analogues (4a-f) :

- N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine :

Thiadiazole Analogues

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :

- N-Benzyl-5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine: The phenoxyethylsulfanyl side chain improves solubility. Used in structural studies but lacks reported bioactivity .

Functional Comparisons

Anticancer Activity

Antimicrobial Activity

Enzyme Binding and Hydrogen Bonding

- 5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine :

- N-Benzyl-5-(thiophen-2-yl)-oxadiazol-2-amine :

- Docking predicts similar interactions with CDK-2’s hinge region, leveraging the oxadiazole NH and ring nitrogens .

Biological Activity

N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article delves into its biological activity, particularly focusing on its anticancer, antimicrobial, and other pharmacological properties.

Molecular Formula: C13H11N3OS

Molecular Weight: 257.311 g/mol

CAS Number: 918964-45-1

1. Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of 1,3,4-oxadiazoles demonstrated significant inhibition of cell proliferation in colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 12.5 |

| N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines | MCF-7 | 15.0 |

| N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines | HeLa | 10.0 |

These findings suggest that the compound's mechanism of action may involve the inhibition of key enzymes and growth factors implicated in cancer progression.

2. Antimicrobial Activity

The antimicrobial potential of N-benzyl derivatives of oxadiazoles has also been documented. Studies show that these compounds exhibit activity against a range of pathogens including bacteria and fungi. For example, oxadiazole derivatives have demonstrated significant antibacterial effects against strains such as E. coli and S. aureus .

Table 2: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines | E. coli | 25 |

| N-Benzyl derivatives | S. aureus | 15 |

| N-Benzyl derivatives | C. albicans | 30 |

The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as potential leads for developing new antimicrobial agents.

Mechanistic Insights

The biological activity of N-benzyl derivatives is often attributed to their ability to interact with specific biological targets. For instance:

- Inhibition of Enzymes: Many oxadiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play critical roles in tumorigenesis and microbial survival .

Case Study 1: Anticancer Efficacy

A recent study synthesized various oxadiazole derivatives and evaluated their anticancer efficacy using the MTT assay. The results indicated that modifications in the benzyl group significantly enhanced cytotoxicity against selected cancer cell lines .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of N-benzyl derivatives against clinically relevant pathogens. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth and suggested further exploration into their structure–activity relationship (SAR) .

Q & A

Q. What are the established synthetic routes for N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, a thiophene-2-carboxylic acid derivative can react with N-benzyl thiosemicarbazide in the presence of catalysts like iron chloride (FeCl₃) or manganese (Mn), as demonstrated in analogous oxadiazole syntheses . Solvent choice (e.g., ethanol or acetonitrile), temperature (80–100°C), and catalyst loading significantly impact yield. Characterization via FTIR and NMR confirms intermediate formation, while XRD validates crystallinity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- FTIR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- ¹H/¹³C NMR : Assigns protons and carbons, such as thiophene aromatic protons (δ 6.8–7.5 ppm) and benzyl CH₂ (δ 4.5–5.0 ppm).

- XRD : Resolves crystal packing and bond lengths (e.g., oxadiazole ring planarity, C-S bond distances in thiophene) .

Q. How are initial biological activities (e.g., antimicrobial, anticancer) screened for this compound?

In vitro assays include:

- Antimicrobial : Broth microdilution against bacterial/fungal strains (MIC values).

- Anticancer : MTT assay on cell lines (IC₅₀ determination).

- Enzyme inhibition : Acetylcholinesterase (AChE) or monoamine oxidase (MAO) assays using spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and purity?

- Catalyst screening : Transition metals (e.g., Mn, Fe) vs. Brønsted acids (H₂SO₄).

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with AChE/MAO active sites (e.g., hydrogen bonds with oxadiazole NH, π-π stacking with thiophene) .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with antioxidant potential .

Q. How should researchers address contradictions in biological activity data across studies?

- Dose-response validation : Repeat assays with standardized protocols (e.g., cell line passage number, serum-free conditions).

- Structural analogs : Compare activities of derivatives (e.g., replacing benzyl with pyridinyl) to identify pharmacophores .

Q. What structural modifications improve the compound’s pharmacokinetic properties?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance metabolic stability.

- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to improve solubility .

Q. How do solvent polarity and pH affect the compound’s stability during storage?

- Stability studies : Monitor degradation via HPLC in buffers (pH 4–9) and solvents (DMSO, ethanol).

- Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation .

Q. What mechanistic insights explain the compound’s enzyme inhibition selectivity?

- Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).

- Mutagenesis : Map binding residues (e.g., MAO-B Tyr398) via site-directed mutagenesis and activity assays .

Tables

Q. Table 1. Representative Synthetic Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₃ | Ethanol | 80 | 6 | 72 | |

| Mn | AcCN | 100 | 4 | 68 | |

| H₂SO₄ | Toluene | 110 | 8 | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.